molecular formula C21H18N2O4 B10883205 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

Katalognummer: B10883205
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: HEQOKCWXQXZACT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, are often employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring .

Wissenschaftliche Forschungsanwendungen

2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylphenyl and carboxylate groups allow for unique interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C21H18N2O4

Molekulargewicht

362.4 g/mol

IUPAC-Name

[2-(4-acetylanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C21H18N2O4/c1-13-11-18(17-5-3-4-6-19(17)22-13)21(26)27-12-20(25)23-16-9-7-15(8-10-16)14(2)24/h3-11H,12H2,1-2H3,(H,23,25)

InChI-Schlüssel

HEQOKCWXQXZACT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.